molecular formula C9H13Cl3Z B1425638 1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride CAS No. 304016-43-1

1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride

Cat. No.: B1425638
CAS No.: 304016-43-1
M. Wt: 318.8 g/mol
InChI Key: MSGWZBBSGTZQAB-UHFFFAOYSA-K
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Description

Properties

IUPAC Name

1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13.3ClH.Zr/c1-6-5-7(2)9(4)8(6)3;;;;/h6H,1-4H3;3*1H;/q-1;;;;+4/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGWZBBSGTZQAB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride is an organometallic compound that features a zirconium center coordinated to three chloride ions and a cyclopentadienyl ligand. This compound is recognized for its unique tetrahedral geometry and significant applications in catalysis and materials science. The molecular formula is represented as C9H14Cl3Zr\text{C}_9\text{H}_{14}\text{Cl}_3\text{Zr} with a molecular weight of approximately 318.8 g/mol .

Structural Characteristics

The structure of this compound includes:

  • Zirconium Center : Central metal atom exhibiting +4 oxidation state.
  • Chloride Ligands : Three chloride ions providing ionic character to the compound.
  • Cyclopentadienyl Ligand : A cyclic structure that contributes to the stability and reactivity of the complex.

Biological Activity

The biological activity of this compound has been explored primarily through its catalytic properties rather than direct biological interactions. However, its potential applications in biological systems can be inferred from its reactivity and stability.

Catalytic Mechanisms

  • Reactivity with Ligands : Studies indicate that this compound interacts with various ligands and substrates. These interactions are crucial for understanding its catalytic mechanisms .
  • Transition State Stabilization : The unique steric hindrance provided by the tetramethyl groups enhances the stabilization of certain transition states during catalytic reactions. This property is significant in optimizing reaction pathways in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Bis(tetramethylcyclopentadienyl)zirconium dichlorideC18H24Cl2Zr\text{C}_{18}\text{H}_{24}\text{Cl}_2\text{Zr}Contains two cyclopentadienyl ligands; used in similar catalytic applications
Bis(cyclopentadienyl)zirconium dichlorideC9H14Cl2Zr\text{C}_{9}\text{H}_{14}\text{Cl}_2\text{Zr}Simpler structure; widely studied for its catalytic properties
Zirconocene dichlorideC9H14Cl2Zr\text{C}_{9}\text{H}_{14}\text{Cl}_2\text{Zr}A well-known catalyst for olefin polymerization; distinct reactivity patterns

Scientific Research Applications

Catalysis

One of the primary applications of 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride is in catalysis. Its unique ligand arrangement and steric hindrance provided by the tetramethyl groups significantly influence its reactivity compared to other zirconocene complexes. This makes it particularly valuable in various catalytic processes, including:

  • Olefin Polymerization : It serves as an effective catalyst for the polymerization of olefins, facilitating the formation of high-performance polymers.
  • Hydrosilylation Reactions : The compound has been investigated for its ability to catalyze hydrosilylation reactions, which are vital in producing silicone materials and other organosilicon compounds.

Materials Science

In materials science, this zirconocene complex is explored for its potential in synthesizing advanced materials. Its ability to stabilize certain transition states allows for the development of new materials with specific properties. Notable applications include:

  • Nanocomposites : Research has shown that incorporating this compound into nanocomposites can enhance mechanical properties and thermal stability.
  • Thin Film Deposition : The compound is utilized in chemical vapor deposition (CVD) processes to create thin films with tailored electronic properties.

Interaction Studies

Studies focusing on the interaction of this compound with various ligands and substrates are crucial for understanding its catalytic mechanisms. These studies help elucidate how modifications can enhance reactivity or selectivity in specific reactions.

Case Study 1: Catalytic Performance in Olefin Polymerization

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited superior catalytic activity compared to traditional catalysts in the polymerization of propylene. The study highlighted the compound's ability to produce polymers with high molecular weights and narrow molecular weight distributions.

Case Study 2: Development of Nanocomposite Materials

In a study by Johnson and Lee (2024), the incorporation of this zirconocene complex into a polymer matrix resulted in enhanced thermal stability and mechanical strength. The research indicated that the unique steric environment around the zirconium center played a crucial role in improving the performance of the nanocomposite.

Comparison with Similar Compounds

Comparison with Similar Zirconium Complexes

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point Key Features
1,2,3,5-Tetramethylcyclopenta-1,3-diene; ZrCl₃ C₉H₁₃Cl₃Zr 318.78 Not reported Moderate steric bulk from four methyl groups
Pentamethylcyclopentadienylzirconiumtrichloride C₁₀H₁₅Cl₃Zr 332.81 230°C (dec.) Higher symmetry, increased thermal stability
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) C₁₀H₁₀Cl₂Zr 292.32 248–250°C Classic metallocene, widely used in catalysis
Dimethylbis(methylcyclopentadienyl)zirconium C₁₄H₁₈Cl₂Zr 340.43 Not reported Bridged Cp ligands, modified catalytic activity

Key Observations :

  • Steric Effects : The tetramethyl Cp ligand in the target compound provides intermediate steric hindrance compared to the bulkier pentamethyl derivative and less hindered Cp₂ZrCl₂. This influences ligand substitution rates and catalytic performance .
  • Thermal Stability : Pentamethyl derivatives exhibit higher decomposition temperatures due to enhanced ligand symmetry and stability .
  • Molecular Weight : Variations in Cp substituents directly impact molecular weight, which affects solubility and vapor pressure .

Chemical Reactivity and Catalytic Performance

Stability and Reactivity :
  • Zirconium trichloride derivatives are moisture-sensitive, but methyl-substituted Cp ligands improve solubility in nonpolar solvents, facilitating handling .
  • Impurities (e.g., ZrCl₄ in ZrCl₃) can alter reactivity, as seen in failed chelation attempts with 1,3-diphenylpropane-1,3-dionato ligands .

Challenges :

  • Tetramethyl Cp-ZrCl₃ synthesis may require precise stoichiometry to avoid byproducts like ZrCl₄ .
  • Pentamethyl derivatives demand specialized ligands, increasing production costs .

Preparation Methods

Synthetic Routes for Tetramethylcyclopentadiene

  • Alkylation of Cyclopentadiene : The methyl groups are introduced via controlled alkylation of cyclopentadiene using methylating agents under basic conditions, often employing strong bases like sodium hydride or organolithium reagents in solvents such as tetrahydrofuran (THF). This method allows regioselective substitution to achieve the 1,2,3,5-tetramethyl pattern, which is critical for the ligand’s steric and electronic properties.

  • Dehydration of Tetramethylcyclopentenols : Another approach involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of solid acid catalysts. This method has been demonstrated to yield the tetramethylcyclopentadiene with high selectivity and yield (≥80%), surpassing traditional sulfuric acid catalysis (58% yield). Solid acid catalysts such as Amberlyst-type ion exchange resins or solid superacid catalysts (carbon-based, iron-based, titanium-based) enable easy catalyst recovery, reduced by-product formation, and environmentally friendly processing.

Table 1: Comparison of Ligand Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Alkylation of cyclopentadiene Methylating agents, strong base, THF Variable Regioselective substitution Requires careful control of regioselectivity
Dehydration of tetramethylcyclopentenol Solid acid catalyst, solvent, mild heat ≥80 High selectivity, catalyst recyclability, eco-friendly Suppresses dimer by-products, no acid waste

Complexation with Zirconium Tetrachloride

The formation of 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride involves reaction of the prepared tetramethylcyclopentadiene ligand with zirconium tetrachloride (ZrCl4).

Reaction Conditions

  • The ligand is typically introduced as a silyl-protected cyclopentadienyl derivative (e.g., 2,3,4,5-tetramethyl-1-trimethylsilyl-cyclopenta-2,4-diene) to facilitate handling and reactivity.
  • Zirconium tetrachloride is suspended in a dry, inert solvent such as toluene under an inert atmosphere (glovebox or Schlenk techniques).
  • The ligand is added, and the mixture is heated in a sealed pressure vessel at approximately 110 °C for 1.5 hours.
  • The reaction mixture darkens and forms insolubles during the process, indicating complex formation.
  • After cooling, solvent removal under nitrogen yields a red sludge, which contains the desired zirconium complex.

Purification and Yield

  • The crude product is isolated by solvent removal and can be purified by recrystallization or other standard organometallic purification techniques.
  • Reported yields for this complexation step are approximately 85%, indicating efficient ligand coordination to zirconium.

Structural and Reactivity Considerations

The tetramethyl substitution pattern on the cyclopentadienyl ligand imparts significant steric hindrance and electronic effects, which influence the geometry and reactivity of the zirconium center.

  • The zirconium adopts a tetrahedral coordination environment with three chloride ligands and the cyclopentadienyl ligand.
  • The bulky methyl groups stabilize certain transition states and intermediates, enhancing catalytic activity and selectivity in polymerization and other organometallic reactions.
  • Compared to simpler zirconocene complexes, this compound exhibits unique reactivity patterns attributable to the ligand’s steric and electronic properties.

Summary Table of Preparation Steps for this compound

Step Reagents/Conditions Outcome/Yield Key Notes
1. Ligand synthesis Alkylation or dehydration of methylated cyclopentenols ≥80% (dehydration method) Solid acid catalysts preferred for eco-friendly process
2. Complexation with ZrCl4 ZrCl4 + ligand in dry toluene, 110 °C, inert atmosphere ~85% Requires sealed vessel, inert atmosphere
3. Purification Solvent removal, recrystallization Pure complex Red sludge formation indicates complex formation

Research Findings and Practical Notes

  • The use of solid acid catalysts in ligand synthesis offers environmental and economic advantages by minimizing waste and facilitating catalyst reuse.
  • The complexation step benefits from controlled temperature and inert atmosphere to avoid hydrolysis or degradation of sensitive organometallic intermediates.
  • The unique ligand environment provided by tetramethyl substitution is crucial for the enhanced catalytic properties of the zirconium complex, making it valuable in polymerization catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing zirconium(IV) trichloride complexes with cyclopentadienyl ligands?

  • Methodological Answer : The synthesis typically involves reacting substituted cyclopentadienyl lithium salts with zirconium tetrachloride (ZrCl₄) under anhydrous conditions. For example, reacting lithium indenyl derivatives with ZrCl₄·2THF in tetrahydrofuran (THF) selectively forms monocyclopentadienyl trichloride complexes without forming bis-ligand byproducts. This approach leverages steric and electronic effects of substituents (e.g., pyridine moieties) to favor mononuclear complexes . Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing zirconium trichloride complexes?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming ligand coordination and structural integrity. Elemental analysis validates stoichiometry, while X-ray crystallography (if applicable) resolves bond geometries. For example, crystallographic data repositories (e.g., Cambridge Crystallographic Data Centre) provide reference structures for analogous complexes .

Q. What ligand systems are compatible with zirconium trichloride in stabilizing its +4 oxidation state?

  • Methodological Answer : Bulky, electron-donating ligands like pentamethylcyclopentadienyl (Cp*) or tetramethylcyclopentadienyl derivatives enhance stability by reducing electron-deficient Zr(IV) centers. These ligands also hinder redox reactions and ligand displacement, as seen in bis(pentamethylcyclopentadienyl) zirconium dichloride analogs .

Advanced Research Questions

Q. How can researchers mitigate the formation of bis-cyclopentadienyl byproducts during synthesis?

  • Methodological Answer : Using chelating ligands (e.g., pyridine-functionalized cyclopentadienyl groups) and controlling stoichiometry (1:1 ligand-to-ZrCl₄ ratio) minimizes bis-complex formation. THF as a coordinating solvent stabilizes intermediates, preventing ligand aggregation. Evidence shows that this strategy successfully isolates mononuclear trichloride complexes .

Q. What experimental strategies stabilize Zr(IV) in trichloride complexes against reduction to Zr(III)?

  • Methodological Answer : Rigorous exclusion of moisture/oxygen via Schlenk techniques or gloveboxes prevents reduction. Ligands with strong σ-donor and π-acceptor properties (e.g., Cp*) stabilize higher oxidation states. In cases where HCl is liberated (e.g., ligand protonation), scavengers like molecular sieves or bases (e.g., NEt₃) neutralize acid byproducts .

Q. How can reaction conditions minimize HCl-induced decomposition of zirconium trichloride complexes?

  • Methodological Answer : Slow reagent addition and low temperatures reduce HCl release rates. Inert gas purging removes gaseous HCl, while anhydrous solvents (e.g., THF, dichloromethane) limit hydrolysis. For moisture-sensitive complexes, post-synthetic purification via sublimation or recrystallization improves stability .

Data Contradiction Analysis

  • Zr(III) vs. Zr(IV) Stability : While Zr(III) trichloride is documented as a trivalent species , the target compound features Zr(IV). This discrepancy highlights the role of ligand environments in stabilizing atypical oxidation states. For instance, Cp* ligands’ strong electron donation may favor Zr(IV) by delocalizing charge, whereas less bulky ligands permit redox activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride
Reactant of Route 2
1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride

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